6H-Cyclohepta(b)quinoline 7,8,9,10-tetrahydro-11-(4-methylhexahydro-1H-1,4-diazepin-1-yl)-, dioxalate, monohydrate
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Overview
Description
6H-Cyclohepta(b)quinoline 7,8,9,10-tetrahydro-11-(4-methylhexahydro-1H-1,4-diazepin-1-yl)-, dioxalate, monohydrate is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its quinoline core, which is fused with a cycloheptane ring, and further modified with a diazepine moiety. The presence of the dioxalate and monohydrate components adds to its chemical complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Cyclohepta(b)quinoline 7,8,9,10-tetrahydro-11-(4-methylhexahydro-1H-1,4-diazepin-1-yl)-, dioxalate, monohydrate typically involves multi-step organic reactions. The initial steps often include the formation of the quinoline core through cyclization reactions. Subsequent steps involve the introduction of the cycloheptane ring and the diazepine moiety through various substitution and addition reactions. The final steps include the formation of the dioxalate salt and the incorporation of the monohydrate component.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and the use of high-purity reagents. The final product is typically purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
6H-Cyclohepta(b)quinoline 7,8,9,10-tetrahydro-11-(4-methylhexahydro-1H-1,4-diazepin-1-yl)-, dioxalate, monohydrate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The diazepine moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, as well as substituted diazepine compounds. These products can have different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
6H-Cyclohepta(b)quinoline 7,8,9,10-tetrahydro-11-(4-methylhexahydro-1H-1,4-diazepin-1-yl)-, dioxalate, monohydrate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of biological processes and as a potential drug candidate.
Industry: This compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6H-Cyclohepta(b)quinoline 7,8,9,10-tetrahydro-11-(4-methylhexahydro-1H-1,4-diazepin-1-yl)-, dioxalate, monohydrate involves its interaction with specific molecular targets and pathways. The quinoline core can interact with various enzymes and receptors, modulating their activity. The diazepine moiety can bind to specific sites on proteins, altering their function. These interactions can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler compound with a similar core structure but lacking the cycloheptane and diazepine modifications.
Tetrahydroquinoline: A reduced form of quinoline with similar reactivity but different physical properties.
Diazepine Derivatives: Compounds with similar diazepine moieties but different core structures.
Uniqueness
6H-Cyclohepta(b)quinoline 7,8,9,10-tetrahydro-11-(4-methylhexahydro-1H-1,4-diazepin-1-yl)-, dioxalate, monohydrate is unique due to its combination of a quinoline core, a cycloheptane ring, and a diazepine moiety. This unique structure gives it distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
67238-95-3 |
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Molecular Formula |
C24H31N3O8 |
Molecular Weight |
489.5 g/mol |
IUPAC Name |
2-hydroxy-2-oxoacetate;11-(4-methyl-1,4-diazepane-1,4-diium-1-yl)-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline |
InChI |
InChI=1S/C20H27N3.2C2H2O4/c1-22-12-7-13-23(15-14-22)20-16-8-3-2-4-10-18(16)21-19-11-6-5-9-17(19)20;2*3-1(4)2(5)6/h5-6,9,11H,2-4,7-8,10,12-15H2,1H3;2*(H,3,4)(H,5,6) |
InChI Key |
BBNWGUZEPIUGAT-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]1CCC[NH+](CC1)C2=C3CCCCCC3=NC4=CC=CC=C42.C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O |
Origin of Product |
United States |
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